molecular formula C15H14ClNO4S B6412257 4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid CAS No. 1261936-68-8

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid

Cat. No.: B6412257
CAS No.: 1261936-68-8
M. Wt: 339.8 g/mol
InChI Key: LDSGOVMWTGJITQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Sulfonation: The amino group is sulfonated with dimethyl sulfate to form the dimethylsulfamoyl group.

    Coupling: The sulfonated product is coupled with 4-chlorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group.

    Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.

    Oxidation Products: Oxidized forms of the sulfamoyl group.

    Coupling Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and sulfamoyl groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Chloro-2-(N-methyl-N-phenylsulfamoyl)benzoic acid
  • 2-Chloro-4-(N,N-dimethylsulfamoylphenyl)benzoic acid
  • 4-Chloro-2-(N,N-dimethylsulfamoyl)benzoic acid

Comparison: 4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the specific positioning of the chloro and sulfamoyl groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological activities and chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-chloro-2-[4-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)14-9-11(16)5-8-13(14)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSGOVMWTGJITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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